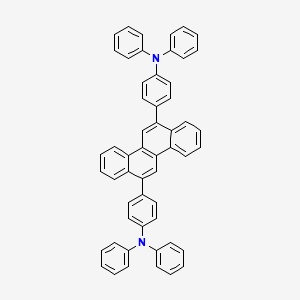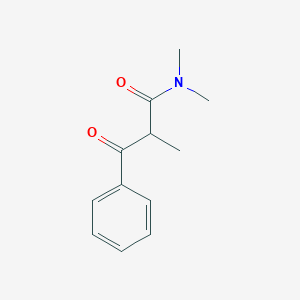
Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is a compound used in peptide synthesis. It consists of two amino acids, threonine and lysine, each protected by different groups. The Boc (tert-butyloxycarbonyl) group protects the amino group of threonine, while the Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group of lysine. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” involves several steps:
Protection of Amino Groups: The amino groups of threonine and lysine are protected using Boc and Fmoc groups, respectively.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the synthesis of “Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is scaled up using automated peptide synthesizers. These machines automate the addition of reagents and the coupling process, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection: The Boc and Fmoc groups can be removed under specific conditions. Boc is typically removed using acidic conditions (e.g., TFA - trifluoroacetic acid), while Fmoc is removed using basic conditions (e.g., piperidine).
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Extended Peptides: Coupling reactions yield longer peptide chains.
Aplicaciones Científicas De Investigación
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is widely used in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme functions.
Material Science: Creating peptide-based materials with specific properties.
Mecanismo De Acción
The compound itself does not have a specific mechanism of action but serves as a building block in peptide synthesis. The mechanism of action of the resulting peptides depends on their sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins, to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ala-OH.Fmoc-Lys(Boc)-OH: Similar structure but with alanine instead of threonine.
Boc-Thr(1)-OH.Fmoc-Arg(Boc)-OH: Similar structure but with arginine instead of lysine.
Uniqueness
“Boc-Thr(1)-OH.Fmoc-Lys(Boc)-(1)” is unique due to the specific combination of threonine and lysine with their respective protecting groups. This combination allows for the synthesis of peptides with specific sequences and properties.
Propiedades
Fórmula molecular |
C35H47N3O10 |
|---|---|
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C35H47N3O10/c1-21(28(29(39)40)38-33(44)48-35(5,6)7)46-30(41)27(18-12-13-19-36-31(42)47-34(2,3)4)37-32(43)45-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-28H,12-13,18-20H2,1-7H3,(H,36,42)(H,37,43)(H,38,44)(H,39,40)/t21-,27+,28+/m1/s1 |
Clave InChI |
HEUQCFANJVBZTJ-MHWRTBLVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


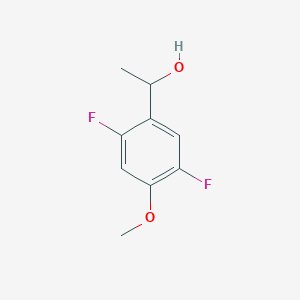
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)



![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
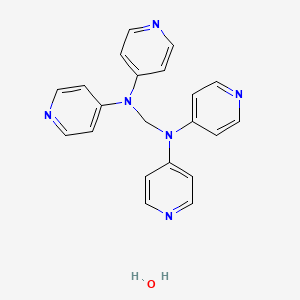
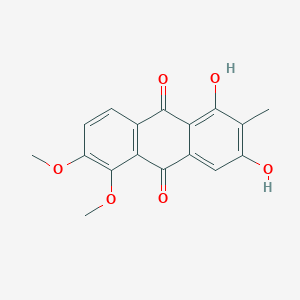
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)


